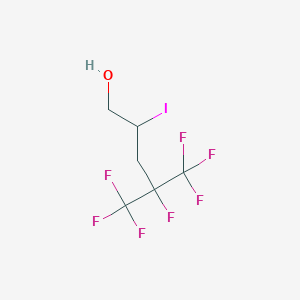

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

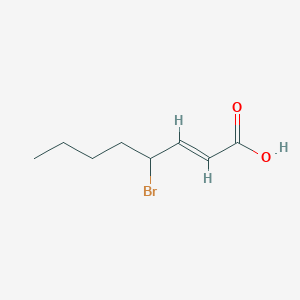

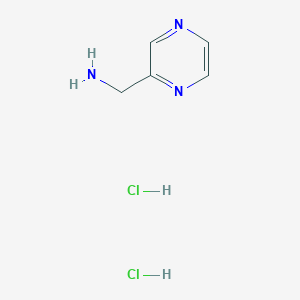

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound used for experimental and research purposes . It has a molecular formula of CHFO .

Molecular Structure Analysis

The molecular structure of 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is complex, with multiple fluorine atoms attached to the carbon chain . The exact structure can be found in the referenced link .Scientific Research Applications

Efficient Synthesis of Functionalised Lactones

Grayson and Roycroft (1993) demonstrated the synthesis of functionalized lactones via acid-catalyzed intramolecular reactions, indicating the potential of halogenated and fluorinated intermediates in facilitating complex organic syntheses (Grayson & Roycroft, 1993).

Alkylation and Free Radical Reactions

Dmowski and Woźniacki (1987) explored the alkylation of perfluoro-2-methyl-2-pentylcarbanion with various alkyl and allyl halides, leading to fluorohydrocarbons. Their work underscores the versatility of fluorinated compounds in producing a range of hydrocarbon structures (Dmowski & Woźniacki, 1987).

Radical Addition to Unsaturated Systems

Fleming, Haszeldine, and Tipping (1973) studied the radical addition of heptafluoro-2-iodopropane to various olefins, showcasing the reactivity of iodine-containing fluorocarbons towards unsaturated systems and their potential in synthesizing adducts with diverse fluorination patterns (Fleming, Haszeldine, & Tipping, 1973).

Laboratory Scale Synthesis of Fluorinated Compounds

Li, Provencher, and Singh (1994) detailed the laboratory-scale preparation of 4,4,5,5,5-pentafluoropentan-1-thiol, a chain pivotal in anti-breast cancer agents. Their methodology, involving the quantitative free radical addition of perfluoroethyl iodide to propargyl alcohol, illustrates the critical role of iodine and fluorine in medicinal chemistry synthesis (Li, Provencher, & Singh, 1994).

Synthesis of Fluorinated Aromatic Compounds

Leroy et al. (2004) provided an efficient synthesis pathway for 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, an important precursor in porphyrin synthesis. This work demonstrates the utility of iodine and fluorine in the synthesis of complex aromatic compounds with potential applications in materials science and catalysis (Leroy et al., 2004).

properties

IUPAC Name |

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOYOPKEJYAJCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382168 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

CAS RN |

114810-56-9 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)